molecular formula C17H14F2N6O2 B12474894 N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine

Cat. No.: B12474894
M. Wt: 372.33 g/mol
InChI Key: JSTJDQXIKXBFSA-UHFFFAOYSA-N
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Description

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl groups and a glycine moiety. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and biological activity.

Properties

Molecular Formula

C17H14F2N6O2

Molecular Weight

372.33 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C17H14F2N6O2/c18-10-1-5-12(6-2-10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25)

InChI Key

JSTJDQXIKXBFSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with 4-fluoroaniline under controlled conditions to form the intermediate 4,6-bis(4-fluorophenylamino)-1,3,5-triazine. This intermediate is subsequently reacted with glycine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, amine derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of high-performance polymers and resins due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl groups enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(4-fluorophenyl)amine: A related compound with similar fluorophenyl groups but lacking the triazine and glycine moieties.

    4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine, with similar triazine structure but different substituents.

Uniqueness

This compound stands out due to its unique combination of a triazine ring, fluorophenyl groups, and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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